4-Acetoxystyrene

描述

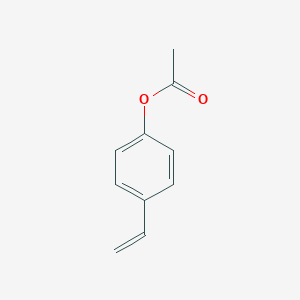

Structure

3D Structure

属性

IUPAC Name |

(4-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMNSIXSLVPNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-78-0 | |

| Record name | Phenol, 4-ethenyl-, 1-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044898 | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2628-16-2 | |

| Record name | 4-Acetoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetoxystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHENYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S21904AYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Acetoxystyrene and Precursors

Historical Synthetic Routes

Early methods for synthesizing 4-acetoxystyrene were characterized by multi-stage processes, often starting from basic phenolic compounds. These routes, while foundational, presented challenges in terms of yield and efficiency.

Multi-Step Synthesis from Phenol (B47542): Acetylation, Hydrogenation, Dehydration

A well-documented historical route to this compound begins with phenol. google.comepo.org This process involves a sequence of four to five distinct chemical transformations. epo.orggoogle.com

The typical sequence is as follows:

Acylation of Phenol : Phenol is first acylated to produce 4-hydroxyacetophenone. epo.orggoogle.com This is often achieved through a Friedel-Crafts acylation or a Fries rearrangement using an acylating agent like acetic anhydride (B1165640). google.com

Acetylation of 4-hydroxyacetophenone : The hydroxyl group of 4-hydroxyacetophenone is then acetylated to form 4-acetoxyacetophenone. epo.orggoogle.com

Hydrogenation : The ketone group of 4-acetoxyacetophenone is hydrogenated to a secondary alcohol, yielding 1-(4-acetoxyphenyl)ethanol, also known as p-acetoxyphenylmethylcarbinol. google.comgoogle.com

Dehydration : The final step is the dehydration of 1-(4-acetoxyphenyl)ethanol to create the vinyl group, thus forming this compound. google.comgoogle.com

This multi-step synthesis establishes the necessary precursors for the final dehydration step, which itself has been the subject of various methodological approaches.

Gas Phase Dehydration of 1-(4-acetoxyphenyl)ethanol

One of the early methods for the final dehydration step involved a gas-phase reaction. Specifically, 1-(4-acetoxyphenyl)ethanol is passed over a catalyst at high temperatures. google.comgoogleapis.com A documented example uses activated alumina (B75360) as the catalyst at a temperature of 350°C. google.com However, this high-temperature gas-phase process was found to be economically challenging for industrial-scale production. The primary drawback is the low yield, which is attributed to the high tendency of the product to polymerize under these conditions. google.com

Liquid Phase Dehydration in the Presence of Solid Potassium Bisulfate

An alternative to the gas-phase method is a liquid-phase dehydration. This route involves heating 1-(4-acetoxyphenyl)ethanol in the presence of a solid acid catalyst. google.com Potassium bisulfate (KHSO₄) has been effectively used for this purpose. google.comprepchem.comprepchem.com The reaction is typically conducted by heating a mixture of 1-(4-acetoxyphenyl)ethanol with potassium bisulfate. google.comgoogleapis.com While this method avoids the very high temperatures of the gas-phase route, it also suffers from significant drawbacks, particularly when scaled up. Incomplete conversions and unsatisfactory yields are common, largely due to the formation of polymeric byproducts that coat the reactor surface. google.com

Contemporary and Optimized Synthetic Approaches

Modern efforts in the synthesis of this compound have focused on optimizing the dehydration step of its immediate precursor, 4-acetoxyphenylmethylcarbinol, to improve efficiency and yield.

Dehydration of 4-acetoxyphenylmethylcarbinol with Acid Catalysts

The dehydration of 4-acetoxyphenylmethylcarbinol (1-(4-acetoxyphenyl)ethanol) using an acid catalyst remains the pivotal step in modern synthesis. google.com Research has led to the development of processes that carefully control reaction conditions to maximize the formation of this compound while minimizing polymerization and other side reactions. google.com A variety of acid catalysts have been employed, including mineral acids, alumina, titania, and silica (B1680970) gel. google.comgoogleapis.comgoogle.com The process generally involves heating the carbinol in the presence of a catalytic amount of the acid. google.comgoogle.com To prevent the undesired polymerization of the final product, a polymerization inhibitor such as t-butyl catechol, hydroquinone, or phenothiazine (B1677639) is often included in the reaction mixture. google.com

Optimization of Temperature and Pressure

A key innovation in contemporary synthesis is the precise control of temperature and pressure, often coupled with a short residence time for the reactants at high temperatures. google.comgoogle.com This approach, frequently carried out in a thin-film evaporator, aims to quickly form and remove the product from the hot reaction zone before it can polymerize. google.comgoogle.com By heating 4-acetoxyphenylmethylcarbinol under reduced pressure, the boiling point of the resulting this compound is lowered, allowing it to be distilled off as it forms. google.com This continuous removal of the product from the reaction mixture shifts the equilibrium towards the product and significantly reduces the opportunity for yield-lowering polymerization. google.comgoogleapis.com

The following table summarizes the optimized conditions reported in various studies for the acid-catalyzed dehydration of 4-acetoxyphenylmethylcarbinol.

| Catalyst Type | Temperature Range | Pressure Range | Reported Residence Time | Source(s) |

| Acid Catalyst | 85°C to 300°C | 0.1 mm HgA to 760 mm HgA | 0.2 minutes to 10 minutes | google.com, google.com |

| Acid Catalyst | 85°C to 300°C | 0.1 mm HgA to 760 mm HgA | 0.2 minutes to 10 minutes | google.com |

| Acidic Catalyst | 160°C to 250°C | 0.1 mbar to 300 mbar | Not Specified | google.com |

| Acid Catalyst | At least 100°C (100°C to 300°C preferred) | 1 mm Hg to 100 mm Hg | Not Specified | google.com |

Thin Film Contacting for Residence Time Control

The dehydration of 1-(4-acetoxyphenyl)ethanol to produce this compound can be optimized by controlling the residence time of the reactants. google.comgoogle.com One effective method involves using a thin-film evaporator. google.com This technique allows for very short residence times, which is crucial as the product has a high tendency to polymerize, leading to lower yields in industrial-scale production. google.com

Heck Reaction of 4-Acetoxyhalobenzene

The Heck reaction provides a pathway to synthesize this compound from 4-acetoxyhalobenzene. google.comweblio.jp This method involves the palladium-catalyzed coupling of a 4-acetoxyhalobenzene with ethylene (B1197577). google.comnih.gov The choice of catalyst and reaction conditions can influence the product yield. For instance, using a palladium catalyst at a concentration of 0.001 to 10 mol% relative to the 4-acetoxyhalobenzene, and a phosphine (B1218219) ligand with a phosphorus/palladium atomic ratio of 1 to 50, has been described. google.com Acetonitrile (B52724) or a mixed solvent containing acetonitrile is often used as the reaction solvent. google.com The reaction can be carried out under an ethylene gas atmosphere at pressures ranging from 0.3 to 3 MPa and at temperatures of 170°C or lower. google.com The presence of a trialkylamine in the reaction system can also be beneficial. google.com

Research has shown that the Heck reaction can be used to produce not only this compound but also related compounds like 3-acetoxystyrene (B14030058) from the corresponding 3-acetoxyhalobenzene. google.compatentguru.com The reaction conditions, such as the choice of phosphine ligand and solvent, can be tailored to achieve mono- or bis-arylvinylation, leading to a variety of highly conjugated molecules. nih.gov

Wittig Reaction of 4-Acetoxybenzaldehyde (B1194636) or 4-Hydroxybenzaldehyde (B117250)

The Wittig reaction is another significant method for producing this compound. google.comweblio.jp This reaction can start from either 4-acetoxybenzaldehyde or 4-hydroxybenzaldehyde. google.com When 4-hydroxybenzaldehyde is used, an additional acetylation step is required to obtain the final product. google.com

Acetylation of p-Hydroxystyrene using Acetyl Chloride

The direct acetylation of p-hydroxystyrene (also known as 4-vinylphenol) is a straightforward method for synthesizing this compound. google.com This process involves reacting p-hydroxystyrene with an acetylating agent, such as acetyl chloride. chemicalbook.comsmolecule.com The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com

Synthesis from Acetic Anhydride

Acetic anhydride is another key reagent used in the synthesis of this compound, often in the acetylation of a precursor. One common route involves the reaction of p-hydroxycinnamic acid, which is first decarboxylated to form p-hydroxystyrene, followed by acetylation with acetic anhydride. google.com Another approach starts with 4-hydroxybenzaldehyde, which is reacted with malonic acid to form p-hydroxycinnamic acid, and then proceeds through decarboxylation and acetylation in a one-pot synthesis. patsnap.com

In a different method, 4-hydroxyacetophenone is first acetylated with acetic anhydride to form 4-acetoxyacetophenone. ambeed.compatsnap.com This intermediate is then reduced to 1-(4-acetoxyphenyl)ethanol, which is subsequently dehydrated to yield this compound. patsnap.com The acetylation of p-hydroxystyrene with acetic anhydride can also be performed directly. google.com The reaction conditions, such as temperature and the presence of a catalyst, can be adjusted to optimize the yield. For instance, the acetylation of p-hydroxystyrene can be carried out at temperatures ranging from 50°C to 140°C. google.com

Purification Techniques for Monomer Purity

Achieving high purity of the this compound monomer is critical for its use in polymerization and other applications. Various purification techniques are employed to remove impurities from the crude product.

Melt Crystallization

Melt crystallization is a highly effective technique for purifying this compound from a crude product mixture. google.comgoogle.com This method is particularly useful for separating the monomer from a significant number of contaminants, even when the starting purity is as low as 50% by weight. google.com The process can achieve purities as high as 99.9% by weight through multiple crystallization steps. google.com

The basic principle of melt crystallization involves cooling the crude mixture to a temperature where a portion of the this compound crystallizes. google.comchemicalbook.comguidechem.com The temperature for this crystallization step typically ranges from +8°C to -50°C. google.comgoogle.com After crystallization, the remaining liquid, which contains a higher concentration of impurities, is removed from the solid crystals. google.com The crystallized portion is then slowly heated, causing it to melt. During this heating process, any remaining impurities are removed along with the liquid that forms, resulting in a purer product. google.comchemicalbook.comguidechem.com The process can be repeated multiple times to achieve the desired level of purity. google.com For example, a crude product with a purity of 65.1% was purified to 95.2% in one step, and further purification steps can lead to purities above 99%. google.comgoogle.com

Reduced Pressure Distillation

Reduced pressure distillation, also known as vacuum distillation, is a critical purification technique employed in the synthesis of this compound and its precursors. This method is particularly advantageous for compounds that are sensitive to high temperatures, as it allows for boiling at a lower temperature, thereby preventing thermal decomposition and polymerization.

In the synthesis of this compound, a crude product obtained from the reaction of p-hydroxystyrene with acetyl chloride can be purified by distillation under reduced pressure to achieve a high purity of over 99%. chemicalbook.com One documented procedure reports obtaining a final product yield of 87.7% after distillation. chemicalbook.com The starting material, this compound (AOS), can also be purified by distillation under reduced pressure from calcium hydride (CaH2) before use in polymerization reactions. rsc.org

The technique is also integral to processes where this compound is synthesized from 1-(4-acetoxyphenyl)ethyl carboxylates. In such reactions, which are conducted at temperatures between 160°C and 250°C and pressures ranging from 0.1 to 300 mbar, this compound can be isolated from the reaction mixture by distillation as it is formed. google.com Similarly, in the dehydration of 4'-acetoxyphenylmethylcarbinol, the reaction is carried out at temperatures of approximately 150°C to 300°C and pressures between 5 mm HgA and 250 mm HgA, facilitating the removal of the this compound product via distillation. google.com After synthesis via a one-pot method, the solvent is typically removed from the organic phase under reduced pressure to isolate the p-acetoxystyrene product. patsnap.com

Purification of this compound from crude reaction mixtures containing various impurities like 4-hydroxystyrene and 4-ethylphenyl acetate (B1210297) is often achieved through rectification at reduced pressure. google.com However, the close boiling points of this compound and some impurities can present a challenge to this separation method. google.com

Reduced pressure distillation is also employed in the synthesis and purification of 4-hydroxystyrene (4-vinylphenol), a key precursor to this compound. For instance, after synthesis, the solvent can be distilled off from the oil layer under reduced pressure to yield a solid product. chemicalbook.com In another example, pure 4-hydroxystyrene was obtained through vacuum distillation with a reported boiling point of 111°C at a pressure of 0.25 mmHg, resulting in a 65% yield. googleapis.com Thin-film distillation, a specific type of reduced pressure distillation, has been used to purify crude 4-hydroxystyrene. A fraction collected at 70-90°C and 60 Pa was found to contain 47.7% 4-hydroxystyrene with a purity of 99.6% when excluding the solvent. google.com

The following tables summarize the conditions and outcomes of reduced pressure distillation in the synthesis and purification of this compound and its precursor, 4-hydroxystyrene, based on reported findings.

Table 1: Reduced Pressure Distillation of this compound

| Precursor/Starting Material | Temperature | Pressure | Yield | Purity | Source |

| Crude this compound | Not specified | Reduced | 87.7% | >99% | chemicalbook.com |

| 1-(4-acetoxyphenyl)ethyl carboxylate | 160-250°C | 0.1-300 mbar | Not specified | Not specified | google.com |

| 4'-Acetoxyphenylmethylcarbinol | 150-300°C | 5-250 mm HgA | Not specified | Not specified | google.com |

Table 2: Reduced Pressure Distillation of 4-Hydroxystyrene (Precursor)

| Precursor/Starting Material | Temperature | Pressure | Yield | Purity | Source |

| Crude 4-hydroxystyrene | 111°C | 0.25 mmHg | 65% | "Pure product" | googleapis.com |

| Crude reaction composition | 70-90°C | 60 Pa | Not specified | 99.6% (solvent excluded) | google.com |

Polymerization of 4 Acetoxystyrene

Homopolymerization Mechanisms and Kinetics

The formation of poly(4-acetoxystyrene) through the linking of identical this compound monomer units is a critical process for producing precursor polymers that can be later modified. fishersci.no

Free radical polymerization is a common method for polymerizing this compound. nih.gov This process is typically initiated by molecules that can readily generate free radicals.

In conventional free radical polymerization, initiators such as azoisobutyronitrile (AIBN) and various peroxides like benzoyl peroxide and di-t-butyl peroxide are utilized. nih.gov This method allows for the production of poly(this compound) with a broad range of molecular weights, typically from approximately 1,000 to 800,000 g/mol . nih.gov The resulting polymer, poly(this compound), can then be hydrolyzed to poly(4-hydroxystyrene). nih.gov

Controlled Radical Polymerization (CRP) techniques offer precise control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and specific architectures. nih.govfishersci.ca These methods are distinguished from conventional free radical polymerization by their ability to minimize termination reactions, leading to a "living" polymerization character.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method used for polymerizing this compound. fishersci.be A typical ATRP system for this monomer involves a difunctional initiator like α,α′-dibromo-p-xylene and a catalyst system such as copper(I) bromide/2,2'-bipyridine (CuBr/bpy). fishersci.be The polymerization is often carried out in bulk at elevated temperatures, for instance, at 90°C. fishersci.be

Research has shown that the molecular weight of the resulting polymer increases linearly with monomer conversion, and the polydispersity index (PDI) remains low (typically between 1.11 and 1.18), which is characteristic of a controlled polymerization process. fishersci.be However, studies comparing the ATRP of various para-substituted styrenes have revealed that this compound exhibits deviant polymerization behavior. fishersci.ca While the polymerization rates of many substituted styrenes align with the Hammett equation, this compound polymerizes very slowly and results in low yields under similar conditions. fishersci.ca The addition of agents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can increase the polymerization rate, but this may also induce chain transfer reactions, leading to polymers with lower molecular weights. fishersci.ca

Table 1: ATRP of Styrene (B11656) Derivatives This table summarizes the results of Atom Transfer Radical Polymerization (ATRP) for various styrene derivatives, highlighting the molecular weights and polydispersities achieved.

| Monomer | Mn (g/mol) | Mw/Mn (PDI) |

|---|---|---|

| Styrene | 10,900 | 1.10 |

| This compound | Not specified | 1.11 - 1.18 |

| 4-Cyanostyrene | 12,900 | 1.12 |

| 4-Methoxystyrene | Polymerization not successful under these conditions |

Data sourced from studies on ATRP of styrene and its derivatives. fishersci.cafishersci.be

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound has been developed as a novel strategy for immunosensing. fishersci.ca This technique involves immobilizing initiator molecules on an electrode surface, from which the controlled radical polymerization of this compound is triggered, typically at around 60°C. fishersci.cafishersci.ca The resulting polymer chains provide acetoxyl groups that can be converted into phenolic hydroxyl groups. fishersci.ca

These phenolic hydroxyl groups are electrochemically active and can be detected, for example, in the presence of tyrosinase, which catalyzes their oxidation. fishersci.no The growth of long polymer chains significantly increases the concentration of these detectable groups, thereby enhancing the electrochemical signal output. fishersci.canih.gov This enhanced signal is crucial for sensitive detection. The process has been confirmed through surface analysis techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS). fishersci.canih.gov

Cyclic voltammetry studies of these polymer-modified electrodes show well-defined oxidation and reduction peaks corresponding to the catechol/o-quinone redox couple. fishersci.canih.gov This approach has been successfully applied to the detection of rabbit immunoglobulin G (IgG), achieving a detection limit of 0.3 ng/mL, demonstrating its potential for detecting various proteins and DNA. fishersci.cafishersci.ca

Heterogeneous ATRP has also been employed for the polymerization of this compound to produce poly(this compound) (PAS) as a precursor polymer. fishersci.no This process follows first-order kinetics with respect to monomer conversion. fishersci.no The linear evolution of molecular weight and low polydispersity values (Mw/Mn = 1.07–1.27) confirm the "living" or controlled nature of this polymerization method. fishersci.no

Controlled Radical Polymerization (CRP) Techniques

Comparison with Styrene ATRP and Hammett Equation Analysis

Nitroxide-Mediated Controlled Radical Polymerization (NM-CRP)

Nitroxide-mediated polymerization is another key controlled radical polymerization technique used for synthesizing well-defined polymers. capes.gov.brresearchgate.net This method has been successfully applied to produce styrene/4-acetoxystyrene gradient copolymers with controlled molecular weights. researchgate.netacs.org The process involves a reversible termination of growing polymer chains by stable nitroxide radicals. researchgate.net Mechanistic models have been developed to describe the thermal and nitroxide-mediated polymerization of this compound. ntnu.no

The NM-CRP of this compound has been compared to that of styrene to understand the influence of the para-acetoxy substituent. researchgate.netresearchgate.net The presence of the acetoxy group affects the polymerization characteristics, and this comparison helps to elucidate its specific impact on the "living" radical polymerization process. researchgate.netresearchgate.net

The initiating system in NM-CRP can be either bimolecular or unimolecular, and the choice affects the polymerization of this compound. researchgate.netresearchgate.net

Bimolecular systems typically consist of a conventional radical initiator (like an azo compound or a peroxide) and a stable nitroxide free radical (e.g., TEMPO). researchgate.net

Unimolecular systems use an alkoxyamine initiator that cleaves at elevated temperatures to generate both the propagating radical and the mediating nitroxide radical. researchgate.neticp.ac.ru These systems can offer advantages, such as lower polymerization temperatures, compared to some bimolecular systems. researchgate.netresearchgate.net

To better understand and predict the outcomes of this compound polymerization, computational models have been employed. researchgate.net Kinetic Monte Carlo models have been specifically developed for the NM-CRP of this compound. researchgate.net These models allow for the explicit prediction of molecular weight distributions, and their predictions show good agreement with experimental data. researchgate.net Such simulations are powerful tools for understanding complex polymerization systems and for optimizing reaction conditions without extensive empirical work. acs.org

Effect of Initiating Systems (Unimolecular vs. Bimolecular)

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a highly versatile and robust controlled radical polymerization method applicable to a wide range of monomers, including this compound. benicewiczgroup.comwikipedia.org The process utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures like block and gradient copolymers. benicewiczgroup.comwikipedia.orguq.edu.au

The living radical polymerization of this compound via the RAFT process has been successfully carried out using bulk, solution, and emulsion techniques. benicewiczgroup.com A key to a successful RAFT polymerization is the selection of an appropriate CTA. For this compound, various dithiocarboxylic esters and dithiocarbamates have been screened as potential CTAs. benicewiczgroup.com One detailed kinetic study investigated the use of a trithiocarbonate, S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT), as the CTA. nih.gov

The kinetics of the RAFT polymerization of this compound are influenced by several parameters:

Temperature : Increasing the temperature (e.g., from 70°C to 80°C) increases the rate of polymerization without negatively impacting the low polydispersity of the resulting polymer. benicewiczgroup.comnih.gov

Initiator Concentration : A higher concentration of the initiator (e.g., AIBN) leads to a faster polymerization rate. nih.gov

Solvent : Conducting the polymerization in a solvent such as 1,4-dioxane (B91453), N,N-dimethylformamide, or 2-butanone (B6335102) results in a slower rate compared to bulk polymerization, but can help maintain control to achieve high conversions. nih.gov

Under optimized conditions, the RAFT polymerization of this compound exhibits linear kinetic plots and a linear increase of number-average molecular weight (Mn) with monomer conversion, yielding polymers with very narrow polydispersities (Mw/Mn as low as 1.08). benicewiczgroup.comnih.gov The retention of the thiocarbonylthio end-group allows for the subsequent block copolymerization with other monomers, such as styrene, confirming the living character of the process. benicewiczgroup.com

| Parameter | Effect | Reference |

|---|---|---|

| Temperature | Increased temperature leads to a higher polymerization rate while maintaining low polydispersity. | benicewiczgroup.comnih.gov |

| Initiator Concentration | Higher initiator concentration increases the polymerization rate. | nih.gov |

| Solvent | Dilution with a solvent decreases the polymerization rate compared to bulk. | nih.gov |

| Chain-Transfer Agent (CTA) | Different CTAs (dithiocarboxylic esters, dithiocarbamates, trithiocarbonates) have been screened for effectiveness. | benicewiczgroup.comnih.gov |

Optimization of Reaction Conditions (Temperature, Initiator Concentration, Monomer-to-CTA Ratio, Solvent)

Copolymerization of this compound

This compound is also a valuable monomer for the synthesis of copolymers, which are polymers derived from two or more different monomer species.

Statistical Copolymerization

In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or statistical manner.

This compound can be statistically copolymerized with styrene and other styrene-compatible monomers. digitellinc.comacs.org For instance, it has been copolymerized with 4-tert-butylstyrene. digitellinc.com The synthesis of styrene/4-acetoxystyrene gradient copolymers has been achieved through nitroxide-mediated controlled radical polymerization. acs.org These copolymers can subsequently be hydrolyzed to produce styrene/4-hydroxystyrene copolymers. acs.org The properties of these copolymers, such as the glass transition temperature (Tg), are influenced by the copolymer composition and structure. acs.org

The statistical copolymerization of this compound with a variety of vinyl monomers, particularly methacrylates, has been explored. digitellinc.com These include:

Lauryl methacrylate (B99206)

Hexyl methacrylate

2-Phenoxyethyl methacrylate

Methyl methacrylate

Stearyl methacrylate

Benzyl (B1604629) methacrylate digitellinc.com

These copolymerizations have been carried out via conventional free radical polymerization using an initiator like AIBN. digitellinc.com Additionally, the synthesis of statistical copolymers of this compound and tert-butyl acrylate (B77674) has been accomplished using both free radical polymerization and RAFT methods. uq.edu.au The kinetics of the radical copolymerization of this compound with tert-butyl (meth)acrylate have been studied in detail. acs.org

With tert-Butyl Acrylate/Methacrylate: Monomer Reactivity Ratios and Kinetics

The radical copolymerization of this compound with tert-butyl acrylate (tBA) and tert-butyl methacrylate has been studied to understand the kinetics and determine monomer reactivity ratios. acs.org These ratios are crucial for predicting copolymer composition and structure. For the copolymerization of this compound (M1) and tert-butyl acrylate (M2), the reactivity ratios have been determined using methods like nonlinear regression. acs.org

One study investigated the kinetics of the radical copolymerization of this compound with tert-butyl (meth)acrylate in detail using gas chromatography and in situ 1H NMR spectroscopy. acs.org The kinetic behavior showed excellent agreement with computer simulations based on the terminal model, using experimentally determined reactivity ratios. acs.org The copolymerization of 4-hydroxystyrene derivatives, including this compound, with electron-deficient monomers like tert-butyl acrylate tends to be more alternating. acs.org

The following table summarizes the monomer reactivity ratios for the copolymerization of this compound (4-AS) and other hydroxystyrene (B8347415) derivatives with tert-butyl acrylate (tBA).

| Monomer 1 (M1) | r1 | Monomer 2 (M2) | r2 |

| This compound | 0.25 ± 0.02 | tert-Butyl Acrylate | 0.35 ± 0.02 |

| 3-Acetoxystyrene (B14030058) | 0.70 ± 0.04 | tert-Butyl Acrylate | 0.30 ± 0.03 |

| 4-Hydroxystyrene | 0.13 ± 0.02 | tert-Butyl Acrylate | 0.17 ± 0.02 |

| Data sourced from studies on radical copolymerization of hydroxystyrene derivatives. acs.org |

By RAFT and Free Radical Polymerization Methods

This compound can be polymerized through both conventional free radical polymerization (FRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. uq.edu.au FRP of this compound, often initiated by azo compounds like azobisisobutyronitrile (AIBN) or peroxides, can produce poly(this compound) with a broad range of molecular weights, from approximately 1,000 to 800,000 g/mol . google.com This method is also used to prepare random copolymers of this compound with other monomers like styrene. polymersource.ca

Controlled radical polymerization techniques, such as RAFT and nitroxide-mediated polymerization (NMP), offer superior control over molecular weight, polydispersity, and polymer architecture. acs.orgacs.org RAFT polymerization of this compound has been successfully employed to synthesize well-defined homopolymers and statistical copolymers with tert-butyl acrylate. uq.edu.auresearchgate.net Kinetic investigations into the RAFT polymerization of this compound have been conducted to optimize reaction conditions and control over the polymerization process. acs.org The use of a RAFT agent has been shown to influence the pairwise copolymerization reactivity ratios compared to conventional FRP under identical conditions. researchgate.net NMP has also been utilized for the "living" free radical polymerization of this compound, allowing for the synthesis of polymers with narrow polydispersity. acs.org

Block Copolymerization

Diblock and Triblock Copolymers

Diblock and triblock copolymers containing poly(this compound) (P4AS) segments have been synthesized using various controlled polymerization techniques. Atom Transfer Radical Polymerization (ATRP) has been used to create diblock copolymers of poly(ethylene-co-butylene) and P4AS, as well as triblock copolymers like poly(this compound-b-isobutylene-b-4-acetoxystyrene). researchgate.net Similarly, diblock and triblock copolymers of styrene and acetoxymethylstyrene have been prepared by one-pot ATRP. researchgate.net

Nitroxide-mediated polymerization (NMP) is another effective method for synthesizing block copolymers. For instance, diblock copolymers have been created using a poly(tert-butyl acrylate) macroinitiator to polymerize this compound. sigmaaldrich.com Living anionic polymerization of protected hydroxystyrene monomers is also a viable route for producing well-defined diblock copolymers with narrow molecular weight distributions. researchgate.net

Synthesis via Sequential Monomer Addition in CRP

Sequential monomer addition in controlled radical polymerization (CRP) is a primary strategy for synthesizing block copolymers. frontiersin.org This technique allows for the creation of well-defined block structures by introducing different monomers to the reaction mixture in a stepwise fashion. For example, block copolymers of styrene and this compound can be synthesized via sequential monomer addition using nitroxide-mediated polymerization. sigmaaldrich.com This method has also been employed in ATRP to produce diblock and triblock copolymers. researchgate.net The living nature of CRP techniques like RAFT and ATRP ensures that the polymer chains remain active after the first monomer is consumed, allowing for the growth of a second block upon the addition of a new monomer. researchgate.netnih.gov

Poly(ethylene oxide)-block-Poly(this compound) (PEO-b-P4AS) and Copolymers with Styrene

Amphiphilic diblock copolymers, such as those composed of a hydrophilic poly(ethylene oxide) (PEO) block and a hydrophobic poly(this compound) (P4AS) block, are of particular interest. The synthesis of PEO-b-P4AS and its copolymers with styrene has been reported, with a focus on their self-assembly into complex nanostructures like polymer cubosomes. researchgate.net ATRP can be used for this synthesis, initiated by a PEO macroinitiator. researchgate.net Copolymers of this compound and styrene are also readily synthesized by various methods, including conventional free radical polymerization and controlled radical techniques like NMP, to create random, block, or gradient architectures. polymersource.caresearchgate.netgoogle.com

Gradient Copolymerization

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. uq.edu.au The synthesis of this compound-containing gradient copolymers, particularly with styrene (S) and tert-butyl acrylate (tBA), has been achieved using controlled radical polymerization methods like NMP and RAFT. researchgate.netuq.edu.aucapes.gov.br

For example, styrene/4-acetoxystyrene (S/AS) gradient copolymers have been synthesized via nitroxide-mediated controlled radical polymerization. capes.gov.bracs.org These copolymers can be produced with high molecular weights (over 100,000 g/mol ) and exhibit unique thermal properties, such as a single, broad glass transition temperature, which contrasts with the sharp transitions seen in random or block copolymers. researchgate.netcapes.gov.br The gradient structure can be created by continuously feeding one monomer into the reaction vessel containing the other monomer during polymerization. uq.edu.auresearchgate.net This approach allows for precise control over the compositional profile along the polymer chain. uq.edu.au

Synthesis by Nitroxide-Mediated Controlled Radical Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) method utilized for the synthesis of well-defined polymers with controlled molecular weight and low dispersity. acs.org The technique is valued for its relative simplicity, often requiring only a monomer and a unimolecular initiator, and it avoids the metal catalysts that can be problematic in electronics applications. acs.orgsigmaaldrich.com The mechanism involves reversible termination of growing polymer chains by stable nitroxide radicals, which creates a dynamic equilibrium between active and dormant species. sigmaaldrich.com

The "living" free radical polymerization of this compound using NMP has been successfully demonstrated, often as a route to creating well-defined poly(4-hydroxystyrene) after a deacetylation step. acs.org Studies have compared the NMP of this compound to that of styrene, investigating the effects of different initiating systems, such as unimolecular (an alkoxyamine) or bimolecular (a radical initiator plus a nitroxide), on the polymerization process. acs.org For instance, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is a commonly used nitroxide mediator. sigmaaldrich.comrsc.org

NMP has also been employed to create complex polymer architectures. Researchers have synthesized amphiphilic diblock copolymers, such as poly(tert-butyl acrylate)-b-poly(this compound), using a commercially available universal NMP initiator. sigmaaldrich.com This process involves first polymerizing one monomer block, which then acts as a macroinitiator for the polymerization of the second monomer. sigmaaldrich.com

Furthermore, NMP is effective in producing gradient copolymers. Styrene/4-acetoxystyrene (S/AS) gradient copolymers with high molecular weights (exceeding 100,000 g/mol ) and controlled molecular weight distributions have been synthesized. capes.gov.bracs.orgresearchgate.net These copolymers are then hydrolyzed to yield styrene/4-hydroxystyrene (S/HS) gradient copolymers. capes.gov.bracs.orgresearchgate.net The synthesis of such complex structures highlights the versatility of NMP in tailoring polymer properties. rsc.org

Synthesis by RAFT Method

Reversible Addition-Fragmention chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique used for synthesizing poly(this compound). benicewiczgroup.com The RAFT process allows for the creation of polymers with predetermined molecular weights and very narrow molecular weight distributions (polydispersity index, PDI), often achieving values as low as 1.08. benicewiczgroup.comresearchgate.net This method has been successfully applied in bulk, solution, and emulsion systems. benicewiczgroup.comresearchgate.net

A key component of RAFT polymerization is the chain-transfer agent (CTA). Various novel dithiocarboxylic esters and dithiocarbamates have been screened and found to be effective CTAs for the polymerization of this compound. benicewiczgroup.comresearchgate.net The choice of CTA is critical for controlling the polymerization. The living nature of the RAFT process is confirmed by the successful synthesis of block copolymers, such as poly(this compound)-block-polystyrene, where the poly(this compound) segment acts as a macro-CTA for the polymerization of styrene. benicewiczgroup.comresearchgate.net

Kinetic studies of the RAFT polymerization of this compound show that the reaction follows first-order kinetics. nih.govuni-bayreuth.de The rate of polymerization is influenced by factors such as temperature and the concentration of the radical initiator (e.g., AIBN). Increasing the temperature from 60°C to 90°C leads to a higher polymerization rate without negatively impacting the polydispersity. benicewiczgroup.comresearchgate.net Similarly, a higher initiator concentration increases the reaction rate. nih.gov The polymerization proceeds with a linear increase in molecular weight as monomer conversion increases, which is characteristic of a controlled polymerization process. nih.gov

The RAFT method is also utilized to synthesize more complex copolymer structures, including statistical, block, and gradient copolymers of this compound with other monomers like t-butyl acrylate. uq.edu.au The precise control offered by RAFT is particularly valuable in producing terpolymers for photoresist applications, as it results in polymers that are significantly more compositionally homogeneous compared to those made by conventional free radical polymerization. acs.org

| Chain-Transfer Agent (CTA) | Polymerization Conditions | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| Dithiocarboxylic Esters | Bulk, 90°C, 8h, [M]/[CTA]/[AIBN] = 100:1:0.2 | Varies | Controlled | ~1.08 - 1.20 |

| Dithiocarbamates | Bulk, 90°C, 8h, [M]/[CTA]/[AIBN] = 100:1:0.2 | Varies | Controlled | Narrow |

Note: This table represents typical findings from screening studies. Specific values for conversion and molecular weight depend on the exact structure of the CTA used. benicewiczgroup.comresearchgate.net

Effect of Chain Structure on Properties

The arrangement of monomer units within a polymer chain, known as the chain structure or architecture, has a profound impact on the material's properties. uq.edu.au This is particularly evident when comparing statistical, block, and gradient copolymers of this compound.

Studies on copolymers of this compound (AOST) and t-butyl acrylate (tBA) have demonstrated these structural effects. uq.edu.au Using differential scanning calorimetry (DSC), researchers found that different chain structures lead to distinct thermal behaviors. uq.edu.au

Statistical copolymers , where monomer units are arranged randomly, typically exhibit a single, narrow glass transition (Tg). uq.edu.au

Block copolymers , composed of long sequences of each monomer, show two distinct, narrow Tgs, corresponding to the Tg of each homopolymer block, indicating phase separation. uq.edu.au

Gradient copolymers , which feature a gradual change in composition along the chain, display a single, but significantly broad, glass transition. uq.edu.auuq.edu.au

This difference in thermal properties is a direct consequence of the chain microstructure. uq.edu.au Similarly, when studying gradient copolymers of styrene (S) and this compound (AS), the structure determines the phase behavior. capes.gov.bracs.orgresearchgate.net "Linear" gradient copolymers show one intermediate Tg, whereas "blocky" gradient copolymers, which have more block-like segments, can exhibit two Tgs, suggesting microphase separation. capes.gov.bracs.orgresearchgate.net

The chain structure also influences the properties of the polymer after chemical modification. For instance, after hydrolyzing AOST-tBA copolymers to hydroxystyrene-t-butyl acrylate (HOST-tBA) copolymers, the extent of hydrogen bonding in thin films was found to be greatly influenced by the original copolymer architecture. uq.edu.au The unique properties of gradient copolymers, differing from both block and statistical copolymers, highlight how controlling monomer sequence distribution is a key tool for fine-tuning material characteristics. uq.edu.auuq.edu.auscirp.org

| Copolymer Structure | Typical Glass Transition (Tg) Behavior | Reference |

|---|---|---|

| Statistical | Single, narrow Tg | uq.edu.au |

| Block | Two distinct, narrow Tgs | uq.edu.au |

| Gradient | Single, broad Tg | uq.edu.auuq.edu.au |

Poly 4 Acetoxystyrene Post Polymerization Modification and Derivatization

Hydrolysis to Poly(4-Hydroxystyrene) (PHS)

The most common post-polymerization modification of PAS is its hydrolysis to form poly(4-hydroxystyrene) (PHS). google.com This conversion is critical because 4-hydroxystyrene monomer is highly unstable and prone to spontaneous polymerization, making direct polymerization challenging. google.comgoogleapis.com In contrast, 4-acetoxystyrene is a stable monomer that can be readily polymerized to create well-defined polymers. google.comgoogleapis.com Subsequent hydrolysis of the resulting PAS provides a practical and controlled route to high-purity PHS. google.comresearchgate.net

The hydrolysis of the acetoxy group in PAS to a phenolic hydroxyl group is typically achieved through base-catalyzed reactions. researchgate.netuq.edu.au A variety of bases and reaction conditions have been successfully employed for this transformation.

Commonly used bases include:

Ammonia and Ammonium (B1175870) Hydroxide (B78521) : Used in aqueous solutions, often at temperatures between 50°C and 150°C. google.comepo.org The reaction can be performed as a suspension polymerization where the PAS polymer is hydrolyzed directly in the aqueous medium. google.com

Quaternary Ammonium Hydroxides : Catalysts such as tetramethylammonium (B1211777) hydroxide are effective for methanolysis, where the polymer is dissolved in a suitable solvent. google.comepo.org

Alkali Metal Hydroxides : Sodium hydroxide (NaOH) in a solvent mixture like methanol (B129727) and toluene (B28343) or in an aqueous emulsion can be used for saponification. epo.orggoogle.com

Amines : Water-soluble amines, such as triethylamine, can catalyze the hydrolysis in an aqueous suspension, typically at temperatures around 80-90°C. google.com

Hydrazine Hydrate : This reagent is used to hydrolyze PAS and its copolymers, often in a dioxane solvent. epo.orgresearchgate.net

Hydroxylamine : Can be used to convert PAS homopolymers and copolymers to their PHS counterparts. epo.org

The extent of hydrolysis can be controlled by adjusting the amount of base used relative to the polymer's acetoxy groups. google.com For instance, using less than the stoichiometric equivalent of the base results in partial hydrolysis. The reaction is often carried out in solvents such as water, methanol, or dioxane. google.comepo.org

Table 1: Conditions for Base-Catalyzed Hydrolysis of Poly(this compound)

| Base Catalyst | Solvent(s) | Typical Temperature | Reference(s) |

|---|---|---|---|

| Ammonium Hydroxide | Water | 50°C - 150°C | google.com, epo.org |

| Tetramethylammonium Hydroxide | Methanol | 77°C - 78°C | google.com |

| Sodium Hydroxide | Water / Toluene / Methanol | 75°C | epo.org, google.com |

| Triethylamine | Water | ~80°C - 90°C | google.com |

| Hydrazine Hydrate | Dioxane | Not Specified | epo.org, researchgate.net |

| Hydroxylamine | Suspension | Not Specified | epo.org |

The hydrolysis of PAS to PHS is of paramount importance in the field of photoresist technology, particularly for deep-ultraviolet (DUV) lithography. google.com PHS is a fundamental component of chemically amplified photoresists, serving as a substitute for traditional novolac resins due to its transparency at DUV wavelengths (e.g., 248 nm). aip.orgcenmed.com

The phenolic hydroxyl group on the PHS backbone is crucial for its function. In positive-tone photoresists, these hydroxyl groups are initially protected by acid-labile groups. spiedigitallibrary.org Upon exposure to DUV light, a photoacid generator (PAG) releases an acid, which then catalyzes the deprotection of the hydroxyl groups. This chemical change renders the exposed regions of the polymer film soluble in an aqueous alkaline developer, creating the desired pattern. spiedigitallibrary.orgrsc.org The ability to produce high-purity PHS with controlled molecular weight via the hydrolysis of a stable PAS precursor is a key enabling technology for manufacturing advanced semiconductor devices. google.com

Base-Catalyzed Hydrolysis

Chemical Modifications and Functionalization

Beyond complete hydrolysis, the functional groups on PAS can be modified in several other ways to impart specific properties to the polymer for various applications.

The conversion of the acetyl groups of PAS into phenolic hydroxyl groups is a key step in the development of certain electrochemical sensors. researchgate.net In one strategy for creating an immunosensor, this compound is used as a monomer for surface-initiated atom-transfer radical polymerization (SI-ATRP). researchgate.netresearchgate.net After polymerization on an electrode surface, the resulting PAS film is hydrolyzed to expose the phenolic hydroxyl groups. These phenolic groups can then be detected electrochemically, often with the aid of an enzyme like tyrosinase, which catalyzes their oxidation. researchgate.netresearchgate.net The growth of the polymer chain increases the concentration of available phenolic hydroxyl groups, which in turn significantly amplifies the electrochemical signal, allowing for sensitive detection. researchgate.net

When exposed to deep UV irradiation (e.g., at 254 nm), the aryl ester groups in poly(this compound) can undergo a Photo-Fries rearrangement. nih.govrsc.org This photochemical reaction converts some of the this compound units into 2-hydroxy-5-vinylacetophenone or 3-acetyl-4-hydroxystyrene moieties, creating hydrophilic hydroxyketone and phenolic groups on the polymer backbone. uq.edu.auresearchgate.net

This rearrangement is partial, with reported yields of the photo-Fries product ranging from 32% to 50%. researchgate.net The reaction induces a change in the surface energy and wetting behavior of the polymer film. nih.govsci-hub.se This property is exploited in nanolithography to spatially control the interfacial interactions and guide the self-assembly of block copolymers (BCPs) deposited on the PAS substrate. nih.govrsc.org By patterning the UV exposure, one can create regions of differing surface chemistry, which can direct the orientation of BCP domains for fabricating intricate nanopatterns. uq.edu.aunih.gov

Poly(this compound) can be utilized in the synthesis of graft copolymers, where it can either be part of the backbone or the grafted chain. These reactions allow for the creation of complex polymer architectures with tailored properties. For example, this compound can be grafted onto polyolefin backbones, such as polyethylene, to modify their surface characteristics. google.com

Another approach involves creating block copolymers where one of the blocks is PAS. For instance, a polystyrene-b-poly(this compound) diblock copolymer can be synthesized and subsequently hydrolyzed to produce polystyrene-b-poly(4-hydroxystyrene). researchgate.net This method provides a way to introduce the functional PHS block into a more complex macromolecular structure. Furthermore, this compound can be copolymerized with other functional monomers to create a polymer backbone that is later modified through various post-polymerization reactions. mdpi.comnih.gov

Synthesis of Deuterated Poly(this compound)

The synthesis of deuterated poly(this compound) (d-PAS), specifically poly(this compound)-d7, can be achieved through a cost-effective polymer-analogous reaction sequence starting from deuterated polystyrene. researchgate.net This method provides an alternative to the polymerization of deuterated monomers, which can be more complex and expensive. researchgate.net The process involves the transformation of commercially available deuterated polystyrene through a series of chemical modifications to introduce the acetoxy functional group onto the deuterated polymer backbone. researchgate.net

The synthesis of deuterated poly(this compound) from deuterated polystyrene is a two-step polymer-analogous modification. researchgate.net Polymer-analogous reactions are chemical modifications of a pre-existing polymer, altering its chemical nature while maintaining the degree of polymerization. scribd.com

The first step is a Friedel-Crafts acylation of deuterated polystyrene (polystyrene-d5 or polystyrene-d8). researchgate.netpolymersource.ca In a typical procedure, polystyrene-d5 (PS-d5) is acetylated using acetyl chloride and a Lewis acid catalyst like anhydrous aluminum trichloride. researchgate.net To create a more sustainable and safer process, the traditionally used solvent, carbon disulfide, which is highly toxic and flammable, can be replaced with cyclohexane. researchgate.netresearchgate.net This reaction introduces an acetyl group at the para-position of the phenyl rings along the polymer chain, converting the deuterated polystyrene into deuterated poly(4-acetylstyrene) (ACPS-d4). researchgate.net

The second and final step in the sequence is the conversion of the acetyl group into an acetoxy group. researchgate.net This transformation is accomplished through a Baeyer-Villiger oxidation, which converts the aromatic ketone functionality of ACPS-d4 into an ester (the acetoxy group), yielding the final product, deuterated poly(this compound) (APS-d4). researchgate.net

The Baeyer-Villiger oxidation is a crucial step in synthesizing deuterated poly(this compound) from its acetylated precursor. researchgate.net This oxidation reaction converts an aromatic ketone, in this case, deuterated poly(4-acetylstyrene) (ACPS-d4), into an ester, poly(this compound)-d4 (APS-d4). researchgate.net The general mechanism of the Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxy acid or a peroxide. youtube.com The process begins with the protonation of the ketone's carbonyl oxygen, which increases its reactivity. researchgate.net The peroxy acid then adds to the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. researchgate.netyoutube.com This intermediate then undergoes a rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the oxygen-oxygen bond of the peroxide. youtube.com

In the synthesis of APS-d4, various oxidizing agents and reaction conditions have been explored to optimize the conversion from ACPS-d4. researchgate.netresearchgate.net Several peroxy acids were tested as reagents for this Baeyer-Villiger oxidation, including potassium persulfate, sodium perborate (B1237305) in acetic acid, and peracetic acid in chloroform (B151607). researchgate.net

The kinetics of the oxidation using peracetic acid can be monitored using FT-IR spectroscopy. researchgate.netresearchgate.net Experimental results show that different oxidizing agents have varying levels of effectiveness. For instance, potassium persulfate resulted in no reaction. researchgate.net The choice of reagent and conditions significantly impacts the yield and purity of the final deuterated poly(this compound). researchgate.net

Table 1: Oxidation of Deuterated Acetyl Polystyrene (ACPS-d4) to Deuterated Poly(this compound) (APS-d4) under Various Conditions researchgate.net

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Result |

| Potassium persulphate | Water | 60 | 24 | No reaction |

| Sodium perborate | Acetic acid | 50 | 24 | Incomplete reaction |

| Peracetic acid | Chloroform | 25 | 72 | Complete reaction |

Advanced Material Applications of Poly 4 Acetoxystyrene and Its Derivatives

Photoresist Technology and Lithography

The primary application of poly(4-acetoxystyrene) derivatives is in photoresist technology, which is essential for the photolithographic process used in manufacturing integrated circuits. gmchemix.com Poly(4-hydroxystyrene) (PHS), derived from poly(this compound), is a key component in many photoresist formulations due to its phenolic structure, which provides excellent plasma etch resistance, high glass transition temperature (Tg), and aqueous base solubility. appdomain.cloudgoogleapis.com

Chemically Amplified Resists

Poly(4-hydroxystyrene) is a foundational polymer for chemically amplified resists (CARs), a dominant technology in high-resolution lithography. gmchemix.comchemicalbook.com In a CAR system, the polymer is formulated with a photoacid generator (PAG). gmchemix.com Upon exposure to radiation, the PAG decomposes and releases a small amount of a strong acid. appdomain.cloud This photogenerated acid then acts as a catalyst, inducing a cascade of chemical transformations within the polymer during a subsequent post-exposure bake (PEB) step. appdomain.cloud

A common amplification mechanism involves the acid-catalyzed deprotection of acid-labile groups attached to the PHS backbone. appdomain.cloudgoogle.com For example, a PHS resin can be partially protected with a group like t-butoxycarbonyl (t-BOC). appdomain.cloud The initial protected polymer is insoluble in an aqueous base developer. The acid generated during exposure cleaves the t-BOC groups, restoring the hydroxyl functionalities and rendering the exposed regions of the resist film soluble in the developer, thus creating a positive-tone image. appdomain.cloudspiedigitallibrary.org This catalytic nature means a single photo-acid event can lead to many deprotection reactions, dramatically increasing the sensitivity of the resist compared to older, non-amplified systems. appdomain.cloud

Negative-Tone Photoresists

While often used in positive-tone systems, derivatives of poly(this compound) are also integral to negative-tone photoresists. In this mode, the exposed regions become less soluble than the unexposed regions. gmchemix.comgoogle.com This is typically achieved through acid-catalyzed cross-linking. gmchemix.com

In a typical negative-tone formulation, the PHS binder resin is mixed with a cross-linking agent (e.g., an amino-based crosslinker like a melamine (B1676169) resin or a glycoluril) and a PAG. google.com During exposure, the generated acid catalyzes the reaction between the hydroxyl groups on the PHS polymer and the cross-linking agent. This forms a cross-linked network in the exposed areas, making them insoluble in the developer solution. google.com Copolymers of this compound have also been developed for negative-tone applications. For instance, a copolymer of methoxyethoxyethyl methacrylate (B99206) and p-acetoxystyrene was shown to function as a negative-tone resist developable in an aqueous base after exposure to e-beam radiation. google.com

Deep-UV and 193nm Lithography

Poly(4-hydroxystyrene), derived from this compound, became the industry-standard polymer for deep-ultraviolet (DUV) lithography at the 248 nm wavelength, generated by Krypton Fluoride (KrF) excimer lasers. jiayunchem.comzipleaf.com The phenolic rings in PHS provide crucial dry-etch resistance, but its aromatic nature also leads to strong optical absorption at shorter wavelengths. While its transparency is acceptable for 248 nm lithography, PHS is largely opaque at the 193 nm wavelength of Argon Fluoride (ArF) excimer lasers, precluding its use as a homopolymer in these next-generation resists.

This challenge prompted the development of new polymers for 193 nm lithography, which are typically based on transparent aliphatic (non-aromatic) structures, such as polymethacrylates. However, these aliphatic polymers often suffer from lower etch resistance compared to PHS. To balance these properties, copolymers incorporating this compound or 4-hydroxystyrene have been investigated. Research has shown that incorporating p-acetoxystyrene as a comonomer with norbornene-lactone monomers can produce resins with controlled properties suitable for 193 nm photoresist materials. mdpi.com This approach aims to leverage the beneficial properties of the styrenic component while maintaining sufficient transparency for imaging at 193 nm.

Role as Binder Resins

In photoresist formulations, the polymer component is referred to as the binder resin. Poly(4-hydroxystyrene) and its copolymers serve as highly effective binder resins. chemicalbook.comgoogle.com The binder provides the fundamental physical properties of the resist film, including its ability to form a uniform, thin coating on a substrate, its adhesion to the substrate, and its structural integrity during processing. googleapis.comgoogle.com

The key functions of PHS as a binder resin in chemically amplified resists include:

Aqueous Base Solubility: The phenolic hydroxyl groups provide solubility in standard aqueous developers like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).

Etch Resistance: The high carbon density of the aromatic rings imparts excellent resistance to plasma etching processes used to transfer the resist pattern to the underlying substrate. appdomain.cloud

High Glass Transition Temperature (Tg): A high Tg ensures the structural stability of the patterned features, preventing their deformation during the high-temperature etch processes. researchgate.net

Reactive Backbone: The hydroxyl groups provide a reactive site for attaching acid-labile protecting groups for positive-tone systems or for cross-linking reactions in negative-tone systems. spiedigitallibrary.orggoogle.com

The following table presents data on copolymers of 4-hydroxystyrene and styrene (B11656), which were prepared via the copolymerization of this compound and styrene followed by deprotection. It illustrates how copolymerization can be used to fine-tune the properties of the binder resin.

Data adapted from research on acetal-based chemically amplified DUV resists. researchgate.net

Polymeric Materials for Advanced Applications

Beyond lithography, polymers derived from this compound are valuable in other advanced material contexts, such as high-performance thermosetting polymer systems.

Curing Agents for Epoxy Resins

Homopolymers and copolymers of p-vinylphenol, obtained from the hydrolysis of poly(this compound), function as effective curing agents (or hardeners) for epoxy resins. google.comchemicalbook.com The phenolic hydroxyl groups on the polymer backbone react with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, durable thermoset material. google.comchemicalbook.com

In one study, an innovative approach was used where an epoxy resin was cured with a curing agent formed in situ from the radical copolymerization of N-phenylmaleimide and p-acetoxystyrene. researchgate.net In this system, the epoxy cure occurs through an insertion reaction between the ester group of the polymerized p-acetoxystyrene and the epoxy group. researchgate.net This method was shown to significantly reduce the viscosity of the uncured resin mixture while simultaneously improving the thermal resistance (glass transition temperature, Tg) of the final cured product compared to a traditional system using only a phenol (B47542) resin as the curing agent. researchgate.net

The table below summarizes key findings from this research, comparing the properties of an epoxy system cured with a traditional phenol resin versus one cured with the in situ polymerized monomers.

Data adapted from research on epoxy resins cured with in situ polymerized curing agents. researchgate.net

This demonstrates the versatility of this compound in creating novel polymeric structures that can enhance the processing and performance characteristics of widely used materials like epoxy resins.

Adhesives

Copolymers derived from this compound are utilized to enhance the performance of adhesives, particularly for applications requiring high thermal stability. smolecule.com The hydrolyzed form, poly(4-hydroxystyrene), is noted for its ability to improve the heat resistance of hot-melt adhesives. chemicalbook.comsigmaaldrich.com This property is crucial in industries where bonded components are exposed to elevated temperatures. The incorporation of these polymers into adhesive formulations helps to maintain bond integrity under thermal stress. guidechem.comchemicalbook.com

Coatings

Polymers of 4-hydroxystyrene, obtained from the hydrolysis of poly(this compound), serve as protective coatings for metals. google.com These polymers are used in metal surface treatments, offering an alternative to traditional and often toxic materials. guidechem.comchemicalbook.com Specifically, they can be used as a subcoating on metals to replace toxic chromate (B82759) treatments, providing a more environmentally friendly option for corrosion resistance and paint adhesion. smolecule.comchemicalbook.com Poly(4-vinylphenol), another name for poly(4-hydroxystyrene), is used as a polymeric cross-linker to form a non-toxic, low-cost film that improves adhesion. chemicalbook.com

Immunosensing Strategies

A novel and highly sensitive immunosensing strategy has been developed utilizing this compound in combination with electrochemical detection. chemicalbook.com This method is based on surface-initiated atom-transfer radical polymerization (SI-ATRP). nih.gov In this process, initiator molecules are first immobilized on an electrode surface. chemicalbook.com A controlled radical polymerization of this compound is then initiated at 60°C. chemicalbook.comnih.gov The resulting poly(this compound) provides acetoxyl groups which are enzymatically converted to phenolic hydroxyl groups. These groups can then be detected electrochemically, allowing for the quantification of the target analyte. nih.gov This polymerization-based amplification significantly enhances the electrochemical signal. nih.gov The technique has been successfully used for immune recognition, achieving a detection limit of 0.3 ng/mL for rabbit immunoglobulin G (IgG) as a model antigen, and has the potential for broader application in detecting other proteins and DNA. nih.gov

Self-Assembled Nanostructures: Cubosomes and Hexosomes

Polymer cubosomes (PCs) are a class of self-assembled nanostructures with high porosity and surface area, making them promising for various applications. nih.gov While most research has focused on polystyrene-based block copolymers, recent work has expanded to include poly(this compound) to introduce greater functionality. nih.govresearchgate.net Researchers have successfully synthesized poly(ethylene oxide)-block-poly(this compound) (PEO-b-PAS) and its copolymers with styrene. nih.govresearchgate.net These block copolymers can self-assemble into polymer cubosomes with high yield and well-ordered internal structures. researchgate.net Studies have shown that the final morphology of the nanostructure can be tuned by controlling the polarity of the starting solvent, which affects the corona volume and the packing parameter of the block copolymer. nih.govresearchgate.net This allows for the formation of not only cubosomes but also hexasomes, which have a hexagonally packed channel structure. researchgate.net

Block Copolymer Nanopatterning for Nanolithography

Poly(this compound) plays a crucial role as a photoactive substrate in the field of block copolymer (BCP) nanolithography, a key technology for fabricating next-generation nano-scale devices. rsc.orgresearchgate.net Thin films of poly(this compound) can be coated onto a substrate to control the orientation of the self-assembled domains of a block copolymer, such as poly(styrene-block-poly(methyl methacrylate)) (PS-b-PMMA). rsc.orguq.edu.au

The control mechanism relies on the photo-Fries rearrangement that poly(this compound) undergoes upon UV irradiation. rsc.orguq.edu.au This reaction converts some of the acetoxy groups into phenolic groups, altering the surface energy of the substrate. rsc.orgresearchgate.net By precisely controlling the UV exposure dose, the wetting behavior of the substrate can be switched from asymmetric to neutral and then to symmetric for the PS-b-PMMA film. rsc.orgresearchgate.net This tunability allows for the formation of high-fidelity micropatterns with perpendicularly oriented lamellar microdomains. rsc.org

Furthermore, this technique can be combined with high-resolution lithography methods like electron beam (e-beam) lithography to create chemically patterned substrates at the sub-micrometer scale. rsc.orgresearchgate.net When a BCP film is annealed on such an e-beam modified poly(this compound) surface, a well-defined interface between regions of parallel and perpendicular domain orientations is achieved, enabling precise spatial control for advanced nanopatterning. rsc.orgresearchgate.net

Materials for Optical Communication (Deuterated Polymers)

The use of polymers in optical communication, particularly for plastic optical fibers (POFs), is driven by the need for materials with high transparency and low signal loss at operational wavelengths. A significant cause of optical loss in standard polymers is the absorption of light by carbon-hydrogen (C-H) bonds. To mitigate this, deuterium (B1214612) is substituted for hydrogen, as the carbon-deuterium (C-D) bond has its fundamental vibrations at longer wavelengths, resulting in lower absorption losses in the near-infrared (NIR) region used for data transmission. researchgate.net

Deuterated poly(this compound) (d-PAS) has been explored as a material for such applications. A cost-effective method for preparing deuterated poly(this compound) involves a polymer-analogous reaction sequence starting from deuterated polystyrene. researchgate.net In this process, deuterated polystyrene (PS-d5) is first acetylated to produce deuterated poly(4-acetylstyrene) (ACPS-d4). This is followed by a Baeyer-Villiger oxidation reaction to yield the final deuterated poly(this compound) (APS-d4). researchgate.net This synthesis route provides an alternative to polymerizing expensive deuterated monomers directly. The resulting deuterated polymers are crucial for fabricating low-loss plastic optical fibers, which are essential components in modern optical communication systems. researchgate.net

Li-ion Batteries, Optical Films, and Display Devices

Poly(this compound) (PAS) and its derivatives are versatile materials that find applications in several advanced technological fields, including energy storage and electronics. This compound serves as a key monomer for synthesizing polymers and block copolymers tailored for Li-ion batteries, optical films, and display devices. sigmaaldrich.com

Li-ion Batteries: In the realm of energy storage, particularly for sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion batteries (LIBs), block copolymers of PAS have shown significant potential. For instance, poly(ethylene oxide)-block-poly(this compound) copolymers have been synthesized and studied. researchgate.net These block copolymers can self-assemble into highly ordered structures. Such structured materials are investigated for use in electrodes, where their defined channels could facilitate faster ion diffusion, potentially enhancing the rate capability and cycling stability of batteries. researchgate.net Furthermore, hybrid nanocomposites have been created by polymerizing this compound with octavinyl-polyhedral oligomeric silsesquioxane (POSS). The incorporation of POSS into the polymer structure has been shown to improve the thermal properties of the material, a desirable characteristic for components in Li-ion batteries. acs.org Star-shaped block copolymers, such as 6-star-(poly(methyl acrylate)-b-poly(this compound)), have also been synthesized and used as templates to create porous carbonaceous materials for supercapacitors, demonstrating the broader applicability of PAS derivatives in electrochemical energy storage. nih.gov